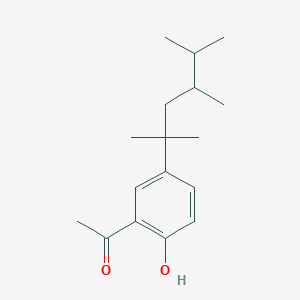![molecular formula C11H18N4O4S B13767463 [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate CAS No. 73806-63-0](/img/structure/B13767463.png)
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an azaniumylidene group with a dihydroindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate typically involves multiple steps, including the formation of the azaniumylidene group and the dihydroindole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include dimethylamine and ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets .
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and other high-tech fields .
Wirkmechanismus
The mechanism of action of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways and cellular processes, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cellular health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities with [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate, particularly in its amine and ether functionalities.
Adapalene Related Compound E: This compound, used in pharmaceutical applications, also features a complex structure with multiple functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an azaniumylidene group and a dihydroindole moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73806-63-0 |
|---|---|
Molekularformel |
C11H18N4O4S |
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C11H16N4.H2O4S/c12-11(13)14-6-5-9-7-8-3-1-2-4-10(8)15-9;1-5(2,3)4/h1-4,9,15H,5-7H2,(H4,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
IIURZXVKNVUDPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C21)CC[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
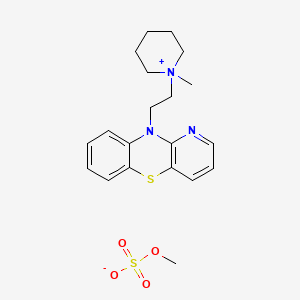
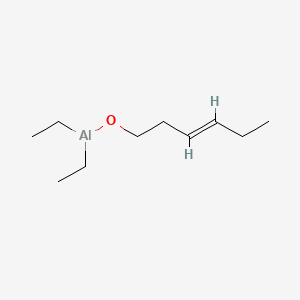
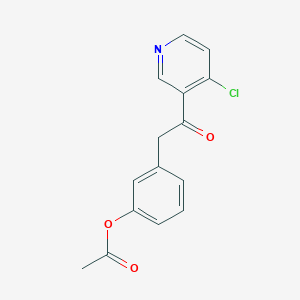
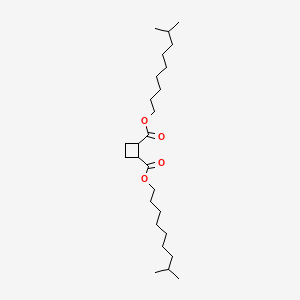
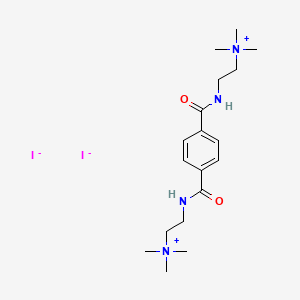
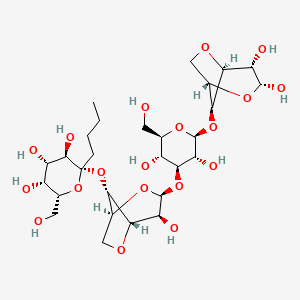
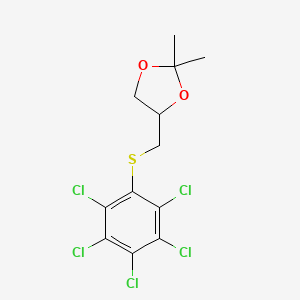
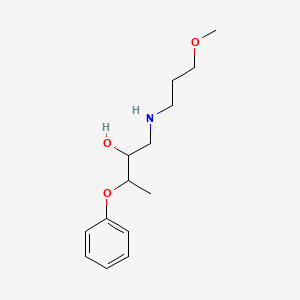

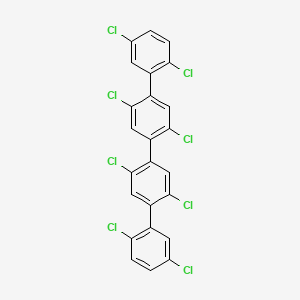
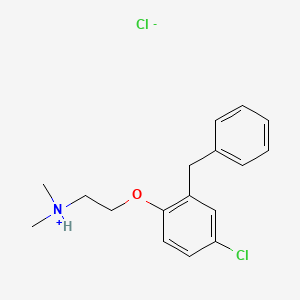
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
